2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide
Overview
Description
2-Chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide is a chemical compound characterized by its molecular structure, which includes a chloro group, a nitro group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide typically involves the following steps:
Nitration: The starting material, 1-(3-nitrophenyl)ethanol, undergoes nitration to introduce the nitro group at the 3-position of the phenyl ring.
Chloroacetylation: The nitro-substituted phenyl ethanol is then treated with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the chloroacetamide derivative.
Methylation: Finally, the chloroacetamide is methylated using a methylating agent, such as methyl iodide, to introduce the N-methyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of a different compound.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles, such as sodium hydroxide or ammonia, can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: Amines and amides.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-Chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate the effects of nitro-containing compounds on cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group at the 4-position.
2-Chloro-N-ethyl-N-(3-nitrophenyl)acetamide: Similar structure but with an ethyl group instead of a methyl group.
2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide: Similar structure but with the nitro group at the 2-position.
Uniqueness: 2-Chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-8(13(2)11(15)7-12)9-4-3-5-10(6-9)14(16)17/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNXCBZPMBAIPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701202088 | |
Record name | Acetamide, 2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701202088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-72-4 | |
Record name | Acetamide, 2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701202088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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